molecular formula C12H6N8O12 B3367292 [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro- CAS No. 17215-44-0

[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-

Cat. No.: B3367292
CAS No.: 17215-44-0
M. Wt: 454.22 g/mol
InChI Key: QTYYIZYAWHBAHQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(3-amino-2,4,6-trinitrophenyl)-2,4,6-trinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C12H6N8O12/c13-9-5(17(25)26)1-3(15(21)22)7(11(9)19(29)30)8-4(16(23)24)2-6(18(27)28)10(14)12(8)20(31)32/h1-2H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYYIZYAWHBAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N8O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864749
Record name [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-
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Molecular Weight

454.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17215-44-0
Record name 2,2′,4,4′,6,6′-Hexanitro[1,1′-biphenyl]-3,3′-diamine
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Record name [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-
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Record name [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-
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Record name 2,2',4,4',6,6'-hexanitro[1,1'-biphenyl]-3,3'-diamine
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Biological Activity

[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro- (CAS Number: 17215-44-0) is a synthetic organic compound known for its various biological activities. This compound belongs to the class of nitro-substituted biphenyls and has garnered attention for its potential applications in pharmaceuticals and materials science. This article aims to explore its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula: C12H6N8O12
  • Molecular Weight: 454.22 g/mol
  • IUPAC Name: 2,2',4,4',6,6'-hexanitro[1,1'-biphenyl]-3,3'-diamine
  • Structure: The compound features multiple nitro groups attached to a biphenyl structure which may influence its reactivity and biological interactions.

Cytotoxicity

Research indicates that hexanitrobiphenyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings: In vitro tests have shown that hexanitrobiphenyl compounds can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) through mechanisms involving oxidative stress and mitochondrial dysfunction .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis via ROS
HT-2915.0Mitochondrial damage

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The presence of nitro groups facilitates the production of ROS, leading to oxidative stress in cells.
  • Inhibition of Cell Proliferation: Studies suggest that hexanitrobiphenyls can interfere with cell cycle progression, particularly at the G2/M phase .
  • Apoptotic Pathways Activation: The compound activates caspase cascades leading to programmed cell death.

Case Studies

Several studies have investigated the biological implications of hexanitrobiphenyl derivatives:

  • Antitumor Activity Study:
    • Objective: To evaluate the antitumor efficacy of hexanitrobiphenyl in vivo.
    • Methodology: Mice bearing tumor xenografts were treated with varying doses of the compound.
    • Results: A significant reduction in tumor volume was observed compared to control groups, indicating strong antitumor properties.
  • Toxicological Assessment:
    • Objective: To assess the safety profile of the compound.
    • Findings: Acute toxicity studies revealed that while high doses led to systemic toxicity, lower doses exhibited manageable side effects without significant lethality.

Scientific Research Applications

Explosives

Hexanitrobiphenylamine is primarily recognized for its use in the field of explosives. Its high nitrogen content and structural stability contribute to its effectiveness as a high-energy material. It is often studied for:

  • Detonation Properties: The compound exhibits favorable detonation characteristics, making it suitable for military and industrial explosives.
  • Stability Testing: Research has focused on its thermal stability and sensitivity to impact and friction, which are critical factors in explosive formulations.

Propellants

In addition to explosives, this compound is also explored as a component in propellant formulations. Its energetic properties can enhance the performance of solid rocket propellants by providing additional energy release during combustion.

Chemical Synthesis

Hexanitrobiphenylamine serves as an intermediate in the synthesis of other chemical compounds. Its reactivity allows it to be transformed into various derivatives that may have distinct applications in pharmaceuticals or agrochemicals.

Research and Development

Ongoing research into the compound focuses on:

  • Novel Energetic Materials: Investigating modifications to improve performance characteristics or reduce environmental impact.
  • Safety Assessments: Evaluating the safety profile of the compound in various applications to ensure compliance with regulatory standards.

Case Studies

Several studies highlight the applications and properties of Hexanitrobiphenylamine:

StudyFocusFindings
Rouse (1976)Enthalpies of formationProvided data on enthalpy changes associated with the compound's formation and combustion, essential for understanding its energetic properties.
NIST WebBookThermochemical dataCompiled comprehensive thermochemical data that aids in predicting the behavior of Hexanitrobiphenylamine under various conditions.
Recent Research (2023)Stability testingInvestigated the thermal stability and detonation velocity of Hexanitrobiphenylamine compared to other high-energy materials, demonstrating its potential advantages in explosive formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Biphenyl Diamines

The following table summarizes key differences among biphenyl diamine derivatives:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Risks References
[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro- 14185-44-5 6× -NO₂; 2× -NH₂ C₁₄H₈N₆O₁₂ 452.25 High-energy materials (hypothesized)
4,4'-bi-o-toluidine (3,3'-Dimethylbenzidine) 119-93-7 2× -CH₃; 2× -NH₂ C₁₄H₁₆N₂ 212.30 Dye/pigment precursor; carcinogenic
4,4'-Diaminooctafluorobiphenyl 1038-66-0 8× -F; 2× -NH₂ C₁₂H₆F₈N₂ 318.19 Heat-resistant polymers (e.g., polyimides)
4,4′-Diamino[1,1′-biphenyl]-3,3′-diol N/A 2× -OH; 2× -NH₂ C₁₂H₁₂N₂O₂ 216.24 Specialty chemicals (early-stage research)
[1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro- N/A 2× -Cl; 2× -NH₂ C₁₂H₁₀Cl₂N₂ 265.13 Limited data; potential intermediate
Nitro Groups vs. Methyl Groups
  • However, nitro groups increase sensitivity to shock and friction .
  • 3,3'-Dimethylbenzidine: Methyl groups enhance solubility in organic solvents but lack oxidative utility. This compound is a known carcinogen (IARC Group 1) due to metabolic activation to benzidine-like intermediates .
Fluorine Substituents
  • Octafluorobiphenyl Diamine : Fluorine atoms improve thermal stability (decomposition >300°C) and chemical resistance, making it valuable in high-performance polyimides for aerospace or electronics .
Hydroxyl and Amine Groups
  • 4,4′-Diamino[1,1′-biphenyl]-3,3′-diol: Hydroxyl groups increase polarity and hydrogen-bonding capacity, useful in supramolecular chemistry or pharmaceutical intermediates.

Q & A

What are the recommended synthetic routes for [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-?

Level: Basic
Answer:
The synthesis of hexanitro-substituted biphenyl diamines typically involves sequential nitration and protection/deprotection strategies. A plausible route includes:

Starting Material : Begin with [1,1'-Biphenyl]-3,3'-diamine.

Nitration : Use a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups. Due to steric and electronic effects, the 2,2',4,4',6,6' positions are selectively nitrated.

Intermediate Isolation : Purify intermediates via recrystallization (e.g., using ethanol/water) to avoid over-nitration.

Characterization : Confirm each step using HPLC-MS and FTIR to track nitro group incorporation .
Key Challenges : Competing side reactions (e.g., oxidation of amine groups) require protective agents like acetyl groups during nitration .

How can the structure of [1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro- be rigorously characterized?

Level: Basic
Answer:
Structural validation requires a multi-technique approach:

  • NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve aromatic proton splitting patterns. Nitro groups deshield adjacent protons, observed as downfield shifts (~8.5–9.5 ppm) .
  • X-ray Crystallography : Determine crystal packing and confirm nitro group positions. High-resolution data can resolve potential positional isomers .
  • Elemental Analysis : Verify C, H, N, and O percentages to confirm stoichiometry.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks and fragmentation patterns .

What safety protocols are critical when handling this compound?

Level: Basic
Answer:
Given the compound’s nitro-rich structure (a potential explosive precursor), adhere to:

  • Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields. Use explosion-proof fume hoods for synthesis .
  • Storage : Store in a cool, dry environment (<25°C) away from ignition sources. Avoid metal containers to prevent static discharge .
  • Waste Disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal to degrade nitro groups .

How does the nitro substitution pattern influence thermal stability?

Level: Advanced
Answer:
The hexanitro configuration increases molecular strain, lowering thermal stability compared to mono- or di-nitro analogs.

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen to detect decomposition onset temperatures. Expect rapid mass loss above 200°C due to exothermic nitro group decomposition .
  • Differential Scanning Calorimetry (DSC) : Identify exothermic peaks correlating with nitro group reactivity. Compare with computational models (e.g., ReaxFF MD simulations) to predict stability thresholds .
    Contradictions : Discrepancies in reported decomposition temperatures may arise from polymorphic variations or impurities .

Which computational methods are suitable for studying its electronic properties?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Nitro groups lower LUMO energies, enhancing electron-accepting capacity .
  • Molecular Dynamics (MD) : Simulate crystal packing to assess sensitivity to mechanical stress (e.g., impact or friction). Correlate with experimental impact test data .
  • Electrostatic Potential Maps : Visualize charge distribution to identify reactive "hotspots" (e.g., nitro-oxygen regions) .

Are there contradictions in reported explosive properties of nitro-substituted biphenyl diamines?

Level: Advanced
Answer:
Yes. For example:

  • Detonation Velocity : Some studies report higher velocities (~7,500 m/s) due to dense crystal packing, while others note lower values (~6,200 m/s) attributed to incomplete nitration .
  • Sensitivity : Discrepancies arise from testing methods (e.g., drop hammer vs. friction tests). Standardize protocols using UN Recommendations (e.g., Series 3(a) tests) .
    Resolution : Cross-validate with purity assessments (HPLC) and crystallographic data to isolate structure-property relationships .

What are potential applications in high-energy materials research?

Level: Advanced
Answer:

  • Explosive Precursors : Evaluate detonation pressure (via Cheetah thermochemical code) and compare with HMX or RDX. High nitrogen/oxygen content favors energy density .
  • Polymer Stabilizers : Study its use as a stabilizer in nitrocellulose-based propellants. Accelerated aging tests (70°C/14 days) assess compatibility and decomposition pathways .
  • Energetic Ionic Liquids : Explore formulations with low-viscosity ionic liquids (e.g., ammonium nitrate) to reduce sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.